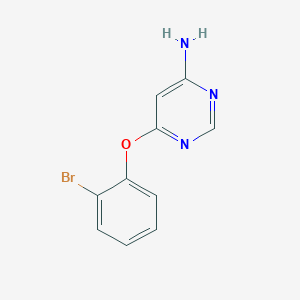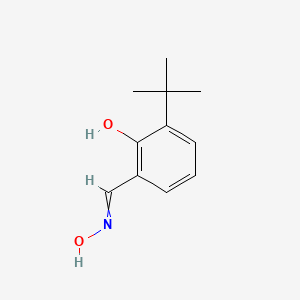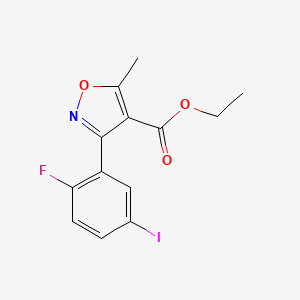
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a fluoro and iodo substituent on the phenyl ring, a methyl group on the isoxazole ring, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The addition of a fluorine atom, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Isoxazole Formation: The construction of the isoxazole ring, which may involve cyclization reactions using appropriate precursors.
Esterification: The formation of the ethyl ester group, typically through the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic steps, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups present.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoro and iodo substituents can enhance binding affinity and specificity, while the isoxazole ring can participate in hydrogen bonding and other interactions. The ethyl ester group may influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(2-fluoro-5-chlorophenyl)-5-methylisoxazole-4-carboxylate
- Ethyl 3-(2-fluoro-5-bromophenyl)-5-methylisoxazole-4-carboxylate
- Ethyl 3-(2-fluoro-5-methylphenyl)-5-methylisoxazole-4-carboxylate
Uniqueness
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate is unique due to the presence of both fluoro and iodo substituents, which can significantly influence its reactivity and interactions with biological targets. The combination of these substituents with the isoxazole ring and ethyl ester group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H11FINO3 |
|---|---|
Poids moléculaire |
375.13 g/mol |
Nom IUPAC |
ethyl 3-(2-fluoro-5-iodophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11FINO3/c1-3-18-13(17)11-7(2)19-16-12(11)9-6-8(15)4-5-10(9)14/h4-6H,3H2,1-2H3 |
Clé InChI |
FMJKTSYJVDKBEO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(ON=C1C2=C(C=CC(=C2)I)F)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]-benzamide](/img/structure/B8441793.png)
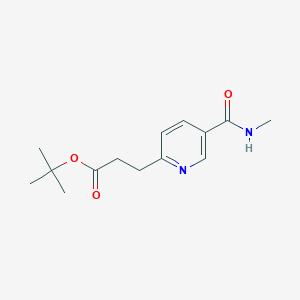
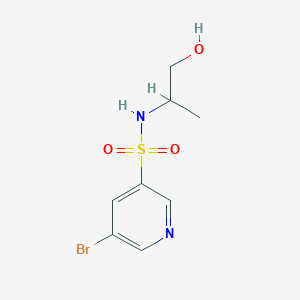

![2-(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-ethanol](/img/structure/B8441818.png)
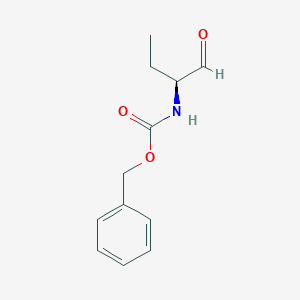
![1-[2-Fluoro-4-(trifluoromethyl)-phenyl]butanol](/img/structure/B8441835.png)

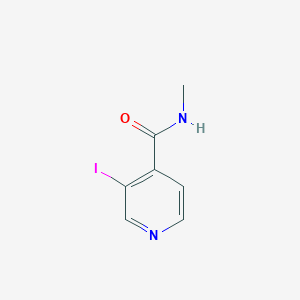

![6-[(7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8441861.png)

